2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-5-10-9(4)11-12-7(2)6-8(3)14(11)13-10/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCCTZFECDDPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5,7-trimethylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Pyrazolo[1,5-a]pyrimidines, including 2-ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine, have been investigated for their anticancer properties. Studies indicate that these compounds can act as selective protein inhibitors and have shown promise in inhibiting tumor growth. For instance, derivatives of this scaffold have been linked to the inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
1.2 Antiviral Properties
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the replication of viruses such as the hepatitis C virus (HCV). Compounds in this class have been identified as potential antiviral agents due to their ability to disrupt viral replication processes . The development of these compounds offers a pathway for new antiviral therapies.
1.3 Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to metabolic diseases. For example, some pyrazolo[1,5-a]pyrimidine analogs have been shown to modulate stearoyl-CoA desaturase activity, which is relevant in the treatment of type 2 diabetes . This highlights the compound's potential in metabolic disorder management.
Material Science Applications
2.1 Photophysical Properties
The unique structural characteristics of pyrazolo[1,5-a]pyrimidines lend themselves to applications in material science, particularly as photophysical materials. These compounds exhibit significant fluorescence properties that can be harnessed in optoelectronic devices . Their ability to form stable crystals with interesting conformational properties further enhances their utility in solid-state applications.
2.2 Fluorophores
Recent advancements have identified pyrazolo[1,5-a]pyrimidines as emergent fluorophores with potential uses in biological imaging and sensing technologies. The tunable photophysical properties make these compounds suitable for developing novel imaging agents .
Synthesis and Functionalization
The synthesis of this compound involves various methodologies that enable structural modifications for enhanced activity:
- Cyclocondensation Reactions : A common method involves the cyclocondensation of NH-3-aminopyrazoles with biselectrophilic compounds to yield diverse derivatives .
- Cross-Coupling Reactions : Techniques such as Sonogashira and Suzuki-Miyaura coupling allow for regioselective functionalization at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . These methods are crucial for developing compounds with tailored biological activities.
Case Studies
Mechanism of Action
The mechanism of action of 2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 2-ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine with structurally related analogs.
Position-Specific Modifications
- 2-Carboxylate (Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate): A carboxylate group at position 2 (as in ) allows for further derivatization, such as reduction to tetrahydropyrazolo[1,5-a]pyrimidines, which may alter bioactivity .
- 3-Hydrophobic Groups (e.g., 4-fluorophenyl): Hydrophobic groups at position 3, as in derivatives 5a–c (), enhance ATP-binding affinity in kinase inhibitors by 200-fold .
Positions 5 and 7 :
- 5-Methyl and 7-Methyl Groups : These substituents in the target compound may reduce steric hindrance compared to bulkier groups, balancing potency and selectivity.
- 5-Electron-Withdrawing Groups (e.g., Cl) : 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 1500104-08-4) demonstrates enhanced antibacterial activity due to electron-withdrawing chlorine atoms .
Phenyl Ring Modifications
- 2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 338416-23-2) : The dimethoxyphenyl group at position 2 improves binding affinity to kinase targets, as methoxy groups can participate in hydrogen bonding .
- 3,4,5-Trimethoxyphenyl (Compound 6m) : This substitution enhances cytotoxicity against cancer cell lines by promoting interactions with hydrophobic pockets in target proteins .
Biological Activity
2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. Its unique structure combines both pyrazole and pyrimidine rings, making it a subject of interest in medicinal chemistry and material science. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and recent research findings.
- Molecular Formula : C11H15N3
- Molecular Weight : 189.26 g/mol
- CAS Number : 309949-65-3
The compound's specific substitution pattern contributes to its distinct chemical and biological properties, which are critical for various applications in drug development and material sciences .
Medicinal Chemistry Applications
Recent studies have highlighted the potential of this compound as a pharmacologically active agent . It has been investigated for:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Notably, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell division .
- Anti-inflammatory Properties : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory effects by modulating inflammatory pathways .
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound acts as an enzyme inhibitor, affecting biochemical pathways critical for cellular function. For instance:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to therapeutic effects in various diseases .
Case Studies and Research Findings
Recent literature provides insights into the efficacy and safety of this compound through various case studies:
Synthesis and Functionalization
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes:
- Reagents : Reaction of 3,5,7-trimethylpyrazole with ethyl iodide.
- Conditions : Conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
- Yield Optimization : Employing continuous flow reactors can enhance yield and purity .
Recent Advances in Synthesis
Recent advancements have focused on improving reaction protocols to increase efficiency and reduce environmental impact. Notable methods include:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted 3-aminopyrazoles with carbonyl derivatives (e.g., β-enaminones or 1,3-diketones) under acidic catalysis. For example, KHSO₄ in aqueous media under ultrasound irradiation enhances reaction efficiency and yield . Key parameters include:
- Temperature : 80–120°C (microwave-assisted synthesis reduces time and improves regioselectivity) .
- Catalyst : Acidic conditions (e.g., H₂SO₄ or KHSO₄) promote cyclization .
- Solvent : Polar aprotic solvents (e.g., DMF) or water under green chemistry protocols .
- Purity Control : Recrystallization from ethanol/water mixtures or column chromatography .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and ethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : Resolves regiochemical ambiguities in fused pyrazolo-pyrimidine systems .
- HPLC : Purity assessment (>95% for pharmacological studies) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Minor structural variations (e.g., ethyl vs. methyl groups) alter target affinity. For example, 3-ethyl substituents enhance kinase inhibition compared to methyl .
- Assay Conditions : Standardize cell-based vs. biochemical assays (e.g., Pim-1 kinase inhibition IC₅₀ values vary with ATP concentration) .
- Data Normalization : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved selectivity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., halogens) at C-6 to enhance metabolic stability .
- Substituent Optimization : Replace the ethyl group with cyclopropyl to reduce off-target effects (observed in related compounds) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like PI3Kδ or Pim-1 kinases .
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Q. What computational tools predict the ADMET properties of this compound?
- Methodological Answer :
- Software : SwissADME or ADMETLab 2.0 for predicting:
- Solubility : LogP ~2.5 (moderate lipophilicity) .
- Metabolism : CYP3A4/2D6 interactions flagged via ProTox-II .
- Toxicity : Ames test predictions for mutagenicity .
- In Silico Validation : Compare with experimental data from analogs (e.g., 5,7-dimethyl derivatives show low hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
